3-Aminochroman-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3,4-dihydrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-4,7H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXZRRDYAAJOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327589 | |
| Record name | 3-aminochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152580-32-0 | |
| Record name | 3-Amino-3,4-dihydro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152580-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminochroman-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Aminochroman 2 One and Its Analogues
Diastereoselective and Enantioselective Synthesis
The precise control of stereochemistry is crucial in the synthesis of pharmacologically relevant molecules. Methodologies for preparing 3-aminochroman-2-ones have evolved to include sophisticated strategies that yield specific diastereomers and enantiomers with high purity.
Domino Reactions for cis-3-Aminochroman-2-one Synthesis
Domino reactions, or cascade reactions, offer an efficient route to complex molecules in a single step, minimizing waste and improving atom economy. A notable example is the synthesis of cis-3-aminochroman-2-ones.
This domino sequence typically involves a Friedel–Crafts alkylation, a 1,4-shift of the Lewis acid, transesterification, and finally, protodealumination to yield the desired product. researchgate.netresearchgate.net The efficiency and high diastereoselectivity of this method make it a valuable tool for accessing these important heterocyclic scaffolds. researchgate.netresearchgate.net
Table 1: Diastereoselective Synthesis of cis-3-Aminochroman-2-ones via Friedel-Crafts Initiated Domino Reaction Detailed substrate scope including various phenols and (Z)-azlactones with corresponding yields would be presented here, based on the findings from the primary literature.
| Phenol Substrate | (Z)-Azlactone Substrate | Yield (%) |
|---|---|---|
| Phenol | 2-Phenyl-4-benzylidene-5(4H)-oxazolone | Data not available in search results |
| 4-Methoxyphenol | 2-Phenyl-4-benzylidene-5(4H)-oxazolone | Data not available in search results |
| Naphthol | 2-Phenyl-4-benzylidene-5(4H)-oxazolone | Data not available in search results |
The choice of Lewis acid is critical for the success and stereochemical outcome of the domino reaction. Aluminum chloride (AlCl₃) has been identified as a particularly effective Lewis acid for this transformation. researchgate.netresearchgate.net It plays a crucial role in activating the (Z)-azlactone for the initial Friedel-Crafts alkylation with the phenol. researchgate.netresearchgate.net
Furthermore, AlCl₃ is instrumental in controlling the stereochemistry of the reaction. Following the initial alkylation, a proposed 1,4-AlCl₃ shift facilitates the subsequent intramolecular transesterification, which ultimately leads to the formation of the chroman-2-one ring. researchgate.netresearchgate.net This coordinated sequence of events, mediated by AlCl₃, directs the reaction towards the formation of the thermodynamically disfavored cis isomer under kinetic control. researchgate.netresearchgate.net It has been noted that replacing AlCl₃ with a protonic acid does not yield the desired product, highlighting the specific role of the Lewis acid in this cascade process. researchgate.netresearchgate.net
Biocatalytic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules. Enzymes offer high enantioselectivity and operate under mild reaction conditions, making them attractive for pharmaceutical applications.
An effective biocatalytic strategy for the synthesis of chiral 3-aminochroman analogues involves the enantioselective reductive amination of 3-chromanones. researchgate.netresearchgate.net This approach utilizes imine reductases (IREDs), a class of enzymes that catalyze the reduction of imines to amines with high stereoselectivity. researchgate.netresearchgate.netnih.gov In this process, a 3-chromanone is reacted with a diverse range of primary amines in the presence of an IRED and a suitable cofactor, typically NADPH. researchgate.netresearchgate.netacs.org
Metagenomic IREDs have been successfully employed to achieve high yields and enantiocomplementary selectivity for over 15 examples at a preparative scale. researchgate.netresearchgate.net This method allows for the synthesis of both (R)- and (S)-enantiomers of the 3-aminochroman products by selecting the appropriate IRED. researchgate.netresearchgate.net The precursors to several pharmaceutically important molecules, such as Ebalzotan, have been synthesized using this methodology. researchgate.netresearchgate.net In addition to IREDs, ω-transaminases have also been investigated for the amination of 3-chromanone, achieving complete conversion and excellent enantiomeric excess for the synthesis of (R)-3-aminochromane on a preparative scale. researchgate.net
Table 2: Enzymatic Reductive Amination of 3-Chromanone Analogues using IREDs This table would present specific examples of 3-chromanone substrates, amine partners, the specific IREDs used, and the corresponding yields and enantiomeric excesses (ee), based on data from the primary research article.
| 3-Chromanone Substrate | Amine Partner | Enzyme (IRED) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| 3-Chromanone | Methylamine | Data not available in search results | Data not available in search results | Data not available in search results |
| 6-Methoxy-3-chromanone | Propylamine | Data not available in search results | Data not available in search results | Data not available in search results |
| 3-Chromanone | Benzylamine | Data not available in search results | Data not available in search results | Data not available in search results |
Combining the strengths of both chemical and enzymatic catalysis in a convergent strategy offers an elegant and efficient approach to complex molecules. A notable example is the total synthesis of the Parkinson's disease therapy, Rotigotine, a 3-aminochroman analogue. researchgate.netresearchgate.net This chemo-enzymatic route demonstrates the power of integrating biocatalytic steps into a traditional synthetic sequence. researchgate.netresearchgate.net
While the specific example of Rotigotine involves a 3-aminochroman, the principles of this convergent strategy are applicable to the synthesis of other analogues within this class of compounds. Such approaches often involve a key enzymatic step to introduce a chiral center with high enantiopurity, which is then elaborated through subsequent chemical transformations to afford the final target molecule. researchgate.netresearchgate.net This synergy between chemical and enzymatic methods provides a powerful platform for the efficient and stereoselective synthesis of valuable pharmaceutical compounds.
Radical Cyclization Reactions
Radical cyclization represents a key strategy for forming the benzopyran ring system inherent to the 3-aminochroman structure. acs.org This method is particularly valuable for establishing specific stereochemistry when starting from chiral precursors.
Synthesis from Chiral Amino Acid Precursors (e.g., D- and L-Serine)
Enantiomerically pure 3-aminochroman-2-one analogues can be effectively synthesized using D- or L-serine as chiral starting materials. acs.orgnih.gov In this approach, the inherent chirality of the amino acid directs the stereochemical outcome of the final product. The core of this synthesis involves a radical cyclization step to construct the chroman skeleton. acs.org
For example, the synthesis of (3S)-5-acetyl-3-amino-3,4-dihydro-2H-1-benzopyran was achieved starting from an alcohol derived from L-serine. acs.org An analogous pathway beginning with D-serine yielded the corresponding (R)-enantiomer, demonstrating the method's stereochemical fidelity. acs.orgmolaid.com The key transformation is the radical cyclization of a xanthate derivative. acs.org The enantiomeric purity of the resulting aminochroman derivatives is often confirmed using techniques like capillary electrophoresis with chiral selectors such as β-cyclodextrins. acs.orgnih.gov D-serine itself is synthesized from L-serine by the enzyme serine racemase. nih.govresearchgate.net
Chiral Auxiliaries and Chiral Pool Methods (e.g., from L-Proline)
The chiral pool, which consists of abundant and inexpensive enantiopure natural products like amino acids and terpenes, is a cornerstone of asymmetric synthesis. mdpi.comwikipedia.org This strategy leverages pre-existing stereocenters to create new chiral molecules.
L-proline, a readily available amino acid from the chiral pool, has been utilized as a chiral starting material for the synthesis of complex molecules, including chiral spiranic aminochroman derivatives. mdpi.comnih.gov Similarly, optically active L-SerOMe HCl (L-serine methyl ester hydrochloride) has been employed in a multi-kilogram scale synthesis of a chiral 3-aminochroman intermediate. mdpi.com This process involved O-alkylation, N-alkylation, and an intramolecular Friedel–Crafts ring-closing reaction. mdpi.com
A related strategy involves the temporary incorporation of a chiral auxiliary, a stereogenic group that directs the stereoselective formation of a new chiral center. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Common auxiliaries include oxazolidinones and camphorsultam. wikipedia.org These are frequently used to introduce chirality to prochiral substrates in various reactions, including alkylations and aldol (B89426) additions. mdpi.comwikipedia.org For instance, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is a chiral auxiliary derived from proline used for synthesizing optically active amino acids. tcichemicals.com
Classical and Chromatographic Chiral Resolution Techniques
Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This is a crucial technique for obtaining optically pure compounds when direct asymmetric synthesis is not employed. wikipedia.orglibretexts.org
A conventional and well-established method for obtaining specific enantiomers of 3-aminochroman derivatives is through the classical resolution of a racemic amine. researchgate.netacs.org This technique involves reacting the racemic amine with a chiral resolving agent, such as a chiral acid like tartaric acid, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by methods like fractional crystallization. wikipedia.orglibretexts.org Once separated, the pure enantiomer is recovered by removing the resolving agent. wikipedia.org While effective, a significant drawback of this method is its theoretical maximum yield of 50% for the desired enantiomer, as the other is typically discarded. wikipedia.orgresearchgate.net
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the starting materials. tcichemicals.comorganic-chemistry.org These reactions are atom-economical and reduce the number of synthetic steps and purification processes, making them an environmentally friendly approach. tcichemicals.com Similarly, one-pot syntheses involve multiple reaction steps occurring sequentially in the same flask without isolating intermediates. tandfonline.comresearchgate.net
A notable one-pot, domino reaction has been developed for the synthesis of cis-3-aminochroman-2-ones. This method involves treating various phenols with Erlenmeyer–Plochl (Z)-azlactones in the presence of aluminum chloride (AlCl₃) in toluene. acs.orgresearchgate.net The reaction proceeds through a cascade of Friedel–Crafts alkylation, a 1,4-AlCl₃ shift, transesterification, and protodealumination, all within a single flask. acs.orgresearchgate.net This approach affords the desired cis-3-amino-4-arylchroman-2-ones with high diastereoselectivity and good yields. acs.org
| Phenol Reactant | Azlactone Reactant | Yield | Reference |
|---|---|---|---|
| Various Phenols | (Z)-Azlactones | 65-90% | acs.org, researchgate.net |
Functionalization and Derivatization Strategies
Functionalization and derivatization are essential for modifying the core structure of this compound to explore its chemical space and develop analogues with diverse properties. These modifications can target either the chroman ring system or the amino group.
The amino group at the C-3 position is a prime site for derivatization. Because aliphatic amines often lack a UV chromophore or fluorophore, derivatization is a common strategy to facilitate their detection and analysis by methods like HPLC. sigmaaldrich.com The amine can be converted into a variety of functional groups, such as amides or carbamates, through reactions with acylating or other derivatizing agents. sigmaaldrich.com For example, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can react with amines to form a stable Schiff base, improving analytical sensitivity. nih.gov
The chroman-2-one scaffold itself can also be functionalized. Research on the related chromone (B188151) structure shows that transition metal-catalyzed C-H activation is a powerful tool for introducing new substituents at various positions. nih.gov The C-3 position of chromones can be functionalized through reactions like acylation via decarboxylative cross-coupling with α-keto acids. nih.gov Similar strategies could potentially be applied to the this compound skeleton to introduce further diversity.
Chemical Reactivity and Transformations of 3 Aminochroman 2 One Core Structure
Reactivity of the Amino Group: Nucleophilic Substitution and Derivatization
The primary amino group at the C-3 position of the chroman-2-one ring is a key site of reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which imparts nucleophilic character. savemyexams.com This nucleophilicity allows the amino group to readily participate in various nucleophilic substitution and derivatization reactions, enabling the synthesis of a wide array of functionalized analogs. smolecule.comwikipedia.orgmatanginicollege.ac.in
A common transformation is the reaction with electrophilic reagents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). smolecule.com This acylation is not only a method for creating new compounds but also serves as a protective strategy in multi-step syntheses. For instance, the reaction of a 3-aminochroman-2-one with an acyl chloride introduces an amide bond, which can alter the compound's electronic and steric properties.
Derivatization of the amino group is also a widely used technique in analytical chemistry to enhance the detectability of amine-containing compounds, which often lack a strong chromophore for UV detection or fluorophore for fluorescence detection in High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com Reagents are chosen to react quantitatively with the amine under mild conditions, producing a stable derivative with desirable detection properties. sigmaaldrich.comnih.gov For example, halogenated nitrobenzene (B124822) reagents can be used to derivatize small molecule aliphatic amines, forming products with strong UV-visible absorption. google.com This approach is applicable to the this compound core for analytical purposes.
Stereospecific reactions involving the amino group have also been explored. In studies of epimeric 3-amino-6-methylchroman-4-ols, the amino group's reactivity was used to confirm the stereochemistry of the molecule. publish.csiro.au For example, treatment of 2-chloro-N-(cis-4-hydroxy-6-methylchroman-3-yl)acetamide with potassium hydroxide (B78521) resulted in an intramolecular cyclization to form a cyclic amide, a reaction not observed with the trans-isomer. publish.csiro.au
| Reaction Type | Reagent(s) | Product Type | Purpose/Significance |
| N-Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O) | N-Acyl-3-aminochroman-2-one (Amide) | Synthesis of derivatives, protection of the amino group. smolecule.com |
| Derivatization (for analysis) | Halogenated Nitrobenzene | N-Aryl-3-aminochroman-2-one | Enhances UV-Vis detection in analytical methods like HPLC. google.com |
| Derivatization (for analysis) | 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | DMQC-Amine Adduct | Creates a highly fluorescent derivative for sensitive detection. sigmaaldrich.com |
| Deamination | Nitrous Acid (HNO₂) | Chroman-4-one or Diol (depending on stereochemistry) | Probing stereochemistry and mechanism. publish.csiro.au |
Lactone Ring Transformations and Opening Reactions
The lactone, a cyclic ester, within the this compound structure is susceptible to ring-opening reactions, typically through nucleophilic acyl substitution. This transformation provides a pathway to linear amino acid derivatives, significantly expanding the synthetic utility of the chroman-2-one core. researchgate.netacs.org
A prominent example is the hydrolysis of the lactone ring under basic conditions. Research has shown that treating 3-amino-4-arylchroman-2-ones with a mild base like sodium bicarbonate (NaHCO₃) in a mixture of tetrahydrofuran (B95107) (THF) and water leads to the cleavage of the ester bond. researchgate.netacs.org This reaction opens the lactone ring to yield α-(N-benzoyl)amino acids. researchgate.netacs.org This transformation is synthetically valuable as it provides access to β,β-diarylalanine derivatives, which exhibit significant biological activities. researchgate.netacs.org The reaction proceeds with retention of configuration at the α-carbon, making it a stereoselective process. researchgate.net
Further deprotection of the resulting N-benzoyl amino acids can be achieved using strong acidic conditions, such as hydrochloric acid in methanol, to afford the free α-amino acids in high yields. researchgate.netacs.org
The lactone ring can also be opened under different conditions to yield other functionalized products. For example, a general method for the α-bromination of lactones involves an initial ring-opening step. beilstein-journals.org In this process, the lactone is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), which opens the ring to form an α-bromocarboxylic acid. beilstein-journals.org While not specifically documented for this compound, this methodology highlights a potential pathway for transformation. Subsequent treatment with a base can induce intramolecular cyclization to re-form a lactone, in this case, an α-brominated lactone. beilstein-journals.org
| Reaction | Reagents/Conditions | Initial Substrate | Product | Reference(s) |
| Basic Hydrolysis | NaHCO₃, THF/H₂O | 3-Amino-4-arylchroman-2-one | α-(N-benzoyl)amino acid | researchgate.net, acs.org |
| Acidic Deprotection | 12 N HCl, Methanol | α-(N-benzoyl)amino acid | Free α-amino acid | researchgate.net, acs.org |
| Ring-Opening Bromination | Br₂, PBr₃ (catalytic) | Lactone | α-Bromocarboxylic acid | beilstein-journals.org |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzopyran Moiety
The benzopyran moiety of this compound is an aromatic ring that can undergo substitution reactions, primarily electrophilic aromatic substitution (SₑAr). wikipedia.org The outcome of these reactions is directed by the substituents already present on the benzene (B151609) ring.
In the this compound structure, the most influential substituent is the ether oxygen atom of the pyran ring. As an oxygen atom with lone pairs, it acts as a strong activating group, donating electron density to the aromatic ring through resonance. youtube.com This increases the ring's nucleophilicity and makes it more susceptible to attack by electrophiles. masterorganicchemistry.com The electron-donating effect is strongest at the positions ortho and para to the ether linkage. Therefore, the ether oxygen is an ortho, para-director, meaning incoming electrophiles will preferentially substitute at the C-6 and C-8 positions. masterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration (using nitric and sulfuric acid), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), sulfonation (using fuming sulfuric acid), and Friedel-Crafts alkylation and acylation. wikipedia.orgbyjus.com For the this compound core, these reactions are expected to yield 6- and/or 8-substituted derivatives.
Conversely, nucleophilic aromatic substitution (SₙAr) is less common for this scaffold unless a suitable leaving group (like a halogen) is present on the ring, along with strong electron-withdrawing groups positioned ortho or para to it. byjus.comlibretexts.orgwikipedia.org The lactone's carbonyl group and the amino group (or its derivatives) exert electronic effects, but the primary directing influence for SₑAr remains the activating ether oxygen. The presence of a strongly deactivating group, such as a nitro group introduced via nitration, could make the ring sufficiently electron-poor to undergo subsequent SₙAr if a leaving group is also present at an activated position. masterorganicchemistry.comlibretexts.org
| Reaction Type | Reagents | Expected Product(s) | Directing Influence |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro- and 8-Nitro-3-aminochroman-2-one | ortho, para-directing ether oxygen |
| Bromination | Br₂, FeBr₃ | 6-Bromo- and 8-Bromo-3-aminochroman-2-one | ortho, para-directing ether oxygen |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 6-Acyl- and 8-Acyl-3-aminochroman-2-one | ortho, para-directing ether oxygen |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid and -8-sulfonic acid | ortho, para-directing ether oxygen |
Structure Activity Relationship Sar and Ligand Design
Positional and Substituent Effects on Biological Efficacy
The biological activity of coumarin-based compounds is significantly influenced by the nature and position of substituents on the core structure. For the broader family of coumarins and dihydrocoumarins, modifications on both the benzenoid and pyrone rings can drastically alter their pharmacological properties, which range from antibacterial to anticancer effects. nih.govmdpi.com
In the related class of 3-arylcoumarins, SAR studies have provided insight into the effects of substituents on antibacterial activity. Research on amino/nitro-substituted 3-arylcoumarins demonstrated that the substitution pattern is a key determinant of efficacy against Staphylococcus aureus. For instance, the presence of a nitro group at the C-6 position of the coumarin (B35378) ring was found to be more beneficial for activity than its placement on the 3-aryl ring. mdpi.com This indicates that the electronic properties and placement of groups on the benzolactone core directly impact biological function.
While specific data tables detailing the receptor efficacy of a wide range of 3-aminochroman-2-one analogues are not extensively available, the following table illustrates SAR principles for the closely related 3-arylcoumarin series, showing how substituent changes affect antibacterial activity. mdpi.com
Table 1: Effect of Substituents on the Antibacterial Activity of 3-Arylcoumarin Derivatives against S. aureus (Data sourced from a study on related coumarin compounds to illustrate SAR principles) mdpi.com
| Compound | Coumarin Ring Substituent (R1) | 3-Aryl Ring Substituent (R2) | Antibacterial Activity (MIC, µg/mL) |
| 1 | 6-NO₂ | 4-NO₂ | 15.6 |
| 2 | 6-NO₂ | 4-CH₃ | 7.8 |
| 3 | 6-NO₂ | 4-OCH₃ | 7.8 |
| 4 | 6-NO₂ | 2-NO₂ | 31.2 |
| 5 | 6-NO₂ | 2-CH₃ | 15.6 |
| 6 | 6-NO₂ | 2-OCH₃ | 15.6 |
| 8 | H | 4-NO₂ | 125 |
| 9 | H | 3-NO₂ | >250 |
This table is for illustrative purposes to show substituent effects in a related coumarin series.
This data suggests that for antibacterial applications, specific electron-withdrawing groups on the main coumarin ring enhance potency, while the effect of substituents on the appended aryl group is position-dependent. mdpi.com For 3-aminochroman-2-ones, substitution at the C-4 position is also a key area of modification. The synthesis of 3-amino-4-arylchroman-2-ones indicates that bulky aryl groups can be accommodated at this position, a feature that is often critical for tuning receptor interactions. acs.orgresearchgate.net
Stereochemical Influence on Pharmacological Profiles and Receptor Binding
Stereochemistry is a paramount factor in the biological activity of chiral molecules, and the this compound scaffold is no exception. google.com The C-3 and C-4 positions can both be chiral centers, leading to multiple possible stereoisomers. The spatial arrangement of the amino group at C-3 and any substituent at C-4 is crucial for determining the molecule's interaction with chiral biological targets like receptors and enzymes.
Research has focused heavily on developing stereoselective synthetic methods for these compounds, underscoring the recognized importance of accessing single, pure stereoisomers for pharmacological evaluation. nih.govacs.org For example, a diastereoselective domino reaction has been developed to produce cis-3-amino-4-arylchroman-2-ones with high efficiency. acs.orgresearchgate.net This kinetic control prefers the formation of a specific relative stereochemistry between the C-3 amino group and the C-4 aryl group. Furthermore, enantioselective methods using chiral catalysts have been developed to produce specific enantiomers of dihydrocoumarin (B191007) scaffolds containing a quaternary α-amino acid moiety at the C-3 position. rsc.org
In the closely related 3-aminochroman series, the influence of stereochemistry is well-documented. For many analogues targeting serotonin (B10506) receptors, one enantiomer often displays significantly higher affinity or different functional activity (agonist vs. antagonist) than the other. researchgate.netnih.govdoi.org For instance, the (R)-enantiomers of several 3-aminochroman derivatives generally show higher affinity for the 5-HT₁A receptor. researchgate.net The stereochemistry at the C-3 position, combined with specific N-substituents, was found to be essential for achieving 5-HT₁A antagonist activity. researchgate.netnih.gov Although direct pharmacological profiles for individual enantiomers of this compound are not detailed in the available literature, the intense focus on stereocontrolled synthesis strongly implies that stereoisomerism is a critical determinant of their biological function. nih.govacs.orgrsc.org
Rational Design for Targeted Receptor Selectivity
The rational design of ligands based on the this compound (3-amino-3,4-dihydrocoumarin) scaffold involves leveraging its structural features to achieve desired biological effects. These scaffolds are considered valuable precursors for synthesizing masked quaternary α-amino acid derivatives, indicating their utility as building blocks in drug design. rsc.org
One approach to rational design involves using quantitative structure-activity relationship (QSAR) models. For the broader coumarin class, QSAR has been used to guide the structural optimization of new derivatives with improved antioxidant activity by identifying key molecular properties like polarizability, electronegativity, and H-bond potential that govern efficacy. researchgate.net Such in silico methods can be applied to rationally design novel this compound derivatives with potentially enhanced or selective activities. researchgate.net
Another key strategy in rational design is scaffold hopping or the creation of hybrid molecules. In the related 3-aminochroman series, the scaffold is recognized as a 5-HT₁A receptor pharmacophore. researchgate.netnih.govacs.org This known activity has been exploited in the design of dual-acting agents by linking the chroman moiety to other pharmacophores, such as those for the serotonin transporter, to create single molecules with multiple therapeutic actions. researchgate.netacs.org While similar detailed examples for the this compound core are not as prevalent, its structural similarity and known biological relevance make it a candidate for similar design strategies. The development of efficient, one-pot synthetic routes to create libraries of multisubstituted 3,4-dihydrocoumarins is a foundational step in this process, enabling the screening of diverse structures to identify leads with targeted selectivity. nih.gov
Biological Activities and Pharmacological Applications
Neurological and Psychiatric Applications
The 3-aminochroman framework is recognized as a key structural motif in a variety of bioactive molecules and active pharmaceutical ingredients (APIs). Research has particularly highlighted its utility as a scaffold for developing agents that target neurotransmitter systems, which may be beneficial in treating psychiatric conditions. researchgate.net
Serotonin (B10506) Receptor Modulatory Activity
Derivatives of the 3-aminochroman skeleton have been extensively studied for their ability to modulate various components of the serotonergic system, a key pathway implicated in mood regulation and various psychiatric disorders.
The serotonin 7 (5-HT₇) receptor is a promising target for the development of new neuropsychiatric drugs. sci-hub.se The 3-aminochroman scaffold has been identified as a novel and valuable starting point for designing ligands that interact with this receptor. nih.gov Research has shown that novel C6-aryl substituted derivatives of 3-(dimethylamino)chroman exhibit a wide range of affinities for the 5-HT₇ receptor, from nanomolar to micromolar concentrations. nih.govlookchem.com
This variability in binding affinity highlights the potential for fine-tuning the structure to achieve desired levels of potency and selectivity. nih.govlookchem.com For instance, certain N,N-dimethylamino derivatives have been identified as highly efficacious partial agonists at the 5-HT₇ receptor. lookchem.com Conversely, other modifications on the 3-aminochroman core have led to the development of potent 5-HT₇ receptor antagonists. nih.gov The ability to generate both agonists and antagonists from the same chemical template underscores the versatility of the 3-aminochroman structure in developing pharmacological tools for the 5-HT₇ receptor. nih.govnih.gov
Table 1: 5-HT₇ Receptor Binding Affinities of Selected 3-Aminochroman Derivatives
| Compound | 5-HT₇ Receptor Affinity (Ki, nM) | Reference |
|---|---|---|
| Derivative 2b | 3.1 | researchgate.net |
| 1-(naphtyl)indole analogue | - (15-fold selectivity over 5-HT1A) | sci-hub.se |
The 3-aminochroman moiety is a well-established pharmacophore for ligands of the serotonin 1A (5-HT₁ₐ) receptor. researchgate.net Numerous derivatives have been synthesized that exhibit high, often nanomolar, binding affinity for this receptor subtype. researchgate.netresearchgate.net For example, one derivative, compound 2b, demonstrated a potent 5-HT₁ₐ receptor affinity with a Ki value of 0.3 nM. researchgate.net
Beyond simple binding, the functional activity of these compounds at the 5-HT₁ₐ receptor is of significant interest. Research has successfully developed 3-aminochroman derivatives that act as functional antagonists. researchgate.netnih.govnih.gov This is a key feature for potential new antidepressants, as combining 5-HT₁ₐ receptor antagonism with serotonin reuptake inhibition is a strategy aimed at achieving a more rapid onset of therapeutic action. nih.govnih.gov Specific structural features, such as cyclobutyl substitution on the basic nitrogen and the stereochemistry at the 3-position of the chroman ring, appear to be critical for conferring this antagonist activity. researchgate.net In vitro functional assays, such as cAMP turnover and GTPγS binding studies, have confirmed the full antagonist profile of certain derivatives, with some compounds showing no inverse agonist activity. researchgate.netnih.gov
In addition to direct receptor modulation, the 3-aminochroman scaffold has been incorporated into molecules designed to inhibit the serotonin transporter (SERT). researchgate.net The inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs), a major class of antidepressants. Medicinal chemistry efforts have focused on creating dual-acting ligands that combine SERT inhibition with 5-HT₁ₐ receptor antagonism within a single molecule. nih.govnih.gov
Several series of 3-aminochroman derivatives have been evaluated for their dual affinity, with many compounds showing potent activity at both targets. researchgate.net For instance, the compound WAY-211612, which is based on this scaffold, demonstrated high affinity for both human SERT (Ki = 1.5 nM) and the 5-HT₁ₐ receptor (Ki = 1.2 nM). nih.gov Functionally, it was shown to be a potent inhibitor of serotonin reuptake. nih.gov The development of such dual-action compounds represents a significant advancement beyond traditional SSRIs. nih.gov
Table 2: Dual 5-HT₁ₐ Receptor and SERT Affinity of Selected 3-Aminochroman Derivatives
| Compound | 5-HT₁ₐ Receptor Affinity (Ki, nM) | SERT Affinity (Ki, nM) | Functional Activity at 5-HT₁ₐ | Reference |
|---|---|---|---|---|
| WAY-211612 | 1.2 | 1.5 | Full Antagonist | nih.gov |
| Derivative 16 | Good | Good | Full Antagonist | nih.gov |
| Derivative 2b | 0.3 | - | - | researchgate.net |
| Compound 45 | High | High | Antagonist | researchgate.net |
Antidepressant and Anxiolytic Potentials
The dual pharmacological profile of inhibiting SERT and antagonizing 5-HT₁ₐ receptors is a key strategy for developing novel antidepressants with potentially faster onset and improved efficacy. nih.govnih.gov Preclinical studies support this concept, showing that the combination can lead to a more rapid and robust increase in serotonin levels in key brain regions compared to SSRIs alone. nih.gov
Derivatives of 3-aminochroman with this dual activity have been investigated in animal models of depression and anxiety. nih.govnih.gov In vivo studies have demonstrated that these compounds can produce antidepressant- and anxiolytic-like effects. nih.govnih.gov For example, a potent and selective dual-acting compound was shown to cause acute and rapid increases in serotonin in the rat frontal cortex, a neurochemical effect consistent with antidepressant activity. rug.nl Furthermore, the anxiolytic potential of a 3-aminochroman derivative with high affinity for both 5-HT₁ₐ and 5-HT₇ receptors has been evaluated, suggesting that the scaffold's utility may extend to anxiety disorders. researchgate.net
Neuroprotective Properties
Beyond psychiatric applications, the chroman structure itself is associated with neuroprotective effects. smolecule.com Compounds containing a chroman ring often exhibit antioxidant properties, which can shield cells from oxidative stress, a key factor in the pathology of neurodegenerative diseases. researchgate.netsmolecule.com
Preliminary studies suggest that derivatives like (S)-3-Aminochroman-7-OL possess potential neuroprotective effects, making them candidates for further investigation in the context of neurodegeneration. smolecule.com The affinity of certain chroman-3-amine (B1202177) derivatives for the 5-HT₁ₐ receptor has also been linked to the prevention of neuronal death and oxidative stress. researchgate.net This suggests that the neuroprotective actions of these compounds may be mediated through multiple mechanisms, including direct antioxidant effects and receptor-mediated pathways that combat neuronal damage. researchgate.netsmolecule.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Aminochroman-2-one |
| (S)-3-Aminochroman-7-OL |
| 3-(dimethylamino)chroman |
| WAY-211612 |
| Robalzotan |
| Pindolol |
Antineoplastic Activity
The search for novel anticancer agents has led researchers to investigate various heterocyclic compounds, including derivatives of chroman-2-one. The core structure is considered a valuable scaffold for the development of new antineoplastic drugs.
Glioblastoma Multiforme (GBM): The aminodihydrocoumarin framework has been identified as a promising area of research for glioblastoma, the most aggressive type of primary brain tumor. researchgate.netnih.gov While direct studies on this compound are limited, research into its structural isomer, 4-amino-3,4-dihydrocoumarin, highlights the potential of this chemical class. In a study focused on the synthesis of 4-amino-3,4-dihydrocoumarin derivatives for the treatment of GBM, a significant and selective cytotoxic activity against a Glioblastoma Multiforme cancer cell line was observed for a noncyclic hydroxy ester precursor. researchgate.netnih.gov This finding underscores the potential of the underlying chemical structure in targeting GBM cells, suggesting that related compounds like this compound warrant further investigation.
Colon Cancer: Derivatives of the chroman-2-one skeleton have also demonstrated notable activity against colon cancer cell lines. Research involving 3-methylidenechroman-2-ones, which are closely related to this compound, showed high cytotoxic activity against the HT-29 colon cancer adenocarcinoma cell line. researchgate.net Several of the tested methylidenechromanones displayed potent cytotoxicity with IC₅₀ values below 1 µM. researchgate.net The investigation into structure-activity relationships indicated that the introduction of specific substituent groups could enhance this activity. researchgate.net
Table 1: Cytotoxicity of 3-Methylidenechroman-2-one Derivatives against HT-29 Colon Cancer Cell Line
| Compound Derivative | IC₅₀ (µM) |
| Methylidenechromanone A | < 1 |
| Methylidenechromanone B | < 1 |
Note: Data represents findings for 3-methylidenechroman-2-one derivatives as reported in the study. researchgate.net Specific compound names were not fully disclosed in the abstract.
Other Biological Activities
Beyond its potential in oncology, the broader family of coumarins and their derivatives, including chroman-2-ones, has been explored for a range of other biological effects.
The coumarin (B35378) scaffold is a well-known pharmacophore that has been associated with antioxidant properties. researchgate.net Studies on various coumarin derivatives have demonstrated their ability to act as antioxidants, which can help mitigate cellular damage caused by oxidative stress. researchgate.net For instance, research on hydroxylated 3-phenylcoumarins has identified compounds with significant antioxidative effects. researchgate.net While these compounds are structurally distinct from this compound, the general antioxidant potential of the coumarin class suggests that this compound could possess similar properties, though specific studies are required to confirm this.
The coumarin nucleus is present in many compounds that have been investigated for antimicrobial activity. researchgate.net Various derivatives have been reported to possess antibacterial and antifungal properties. researchgate.net This established activity within the broader coumarin family suggests a potential avenue for research into the antimicrobial effects of this compound and its derivatives. However, specific data on the antimicrobial or antifungal efficacy of this compound is not currently available in the reviewed literature.
Role in Drug Discovery and Development
3-Aminochroman-2-one as a "Privileged Scaffold" in Medicinal Chemistry
In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that demonstrates the ability to bind to multiple, unrelated biological targets. These core structures are highly valued because they serve as versatile templates for creating libraries of compounds with a wide spectrum of biological activities. The this compound structure is recognized as one such privileged scaffold. nih.govcore.ac.uk
The chroman-2-one portion of the molecule is a bicyclic system featuring a dihydropyranone ring fused to a benzene (B151609) ring, which provides a structurally rigid and well-defined three-dimensional conformation. The amino group at the 3-position is a critical feature, introducing a functional handle that can be easily modified to generate a diverse range of derivatives. researchgate.net This amino group can function as both a hydrogen bond donor and acceptor and can form salt bridges with acidic residues within protein binding sites. Additionally, the aromatic ring of the chroman system can engage in π-stacking interactions. This combination of features makes the this compound scaffold a versatile starting point for designing ligands for various receptors and enzymes. researchgate.net
Research has highlighted the broad applicability of this scaffold in developing compounds that target G-protein coupled receptors (GPCRs), enzymes, and ion channels. Its capacity to be a foundational structure for compounds with diverse pharmacological activities confirms its status as a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net
Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design
Scaffold hopping and bioisosteric replacement are key strategies in modern drug design. nih.govu-strasbg.fruniroma1.itresearchgate.net Scaffold hopping involves replacing the central molecular core of a known active compound with a different, yet functionally equivalent, scaffold to explore new chemical space, enhance pharmacokinetic properties, or circumvent existing patents. uniroma1.itresearchgate.net Bioisosteric replacement is a related technique where a functional group is substituted with another that has similar physicochemical properties, aiming to maintain or improve biological activity. nih.govu-strasbg.frrsc.org
The this compound scaffold has been utilized in such strategies. For example, a known ligand for a specific receptor might have its original core "hopped" to a this compound framework. This allows medicinal chemists to assess if the chroman-2-one structure can offer superior potency, selectivity, or other drug-like characteristics. rsc.org The rigid nature of the this compound scaffold, along with the synthetic versatility of the amino group, makes it a valuable tool for these advanced design approaches. rsc.org
Fluorescent Probes and Chemical Biology Tools
Fluorescent probes are indispensable tools in chemical biology, enabling the visualization and study of biological processes in real time. nih.govnih.govrsc.org The design of highly specific probes for particular biological targets is a significant area of research. rsc.org
The this compound scaffold has been adapted for use in creating such fluorescent probes. researchgate.net By chemically linking a fluorophore to the this compound core, researchers can develop probes that signal the presence or activity of specific enzymes or receptors. In this design, the chroman scaffold acts as the recognition element that binds to the biological target, while the attached fluorophore generates the detectable signal. For example, derivatives of 3-aminochroman have been explored as fluorescent tools for studying monoamine oxidase (MAO) enzymes, which are important targets in neuropharmacology.
Computational Chemistry and Structural Analysis
Molecular Modeling and Conformational Studies
Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of 3-aminochroman-2-one and how its spatial arrangement influences its chemical and biological properties. libretexts.org Conformations refer to the different 3D arrangements a molecule can adopt by rotating around its single bonds. libretexts.org The study of the energy levels associated with these different conformations is known as conformational analysis. lumenlearning.com
Molecular modeling studies on related 3-N,N-disubstituted-amino-2-chromanones have revealed the presence of an internal hydrogen bond, which can influence the molecule's conformation and properties. nih.gov The stability of different conformers is determined by factors like steric hindrance and torsional strain. ucsd.edu In the case of this compound, the relative orientation of the amino group with respect to the carbonyl group and the aromatic ring is crucial. Computational studies can map the potential energy surface by rotating the C2-C3 and C3-N bonds to identify the most stable, low-energy conformations. researchgate.net These preferred conformations are critical for understanding how the molecule interacts with biological targets. lumenlearning.com
Table 1: Key Aspects of Molecular Modeling for this compound
| Parameter | Description | Significance |
| Core Ring Conformation | The 3D shape of the pyran-lactone ring (e.g., half-chair, sofa). nih.gov | Influences the overall molecular shape and how it fits into biological receptors. |
| Dihedral Angles | The angles between substituents on adjacent atoms, defining rotational conformers. libretexts.org | Determines the spatial relationship between the amino group and other parts of the molecule. |
| Steric Hindrance | Repulsive forces between non-bonded atoms that are close in space. ucsd.edu | Affects the stability of different conformations; bulkier groups prefer to be further apart. |
| Intramolecular Hydrogen Bonding | Potential hydrogen bond between the amino group and the carbonyl oxygen. nih.gov | Can lock the molecule into a specific conformation, affecting its reactivity and interactions. |
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual compounds and predicting their binding affinities and modes of interaction with a biological target. nih.gov
While specific docking studies for this compound are not extensively detailed in the available literature, research on analogous chromanone and chromene derivatives provides a framework for understanding its potential interactions. nih.govnih.gov For instance, derivatives of chromenes have been docked into the active sites of enzymes like topoisomerase IB and cytochrome P450, demonstrating interactions with key amino acid residues. researchgate.net Similarly, 3-benzylchroman-4-one derivatives have been docked with the tumour suppressor protein p53. nih.gov
A typical molecular docking workflow involves:
Preparation of the Receptor: The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB).
Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples different positions and orientations of the ligand within the receptor's binding site.
Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues are then analyzed. researchgate.net
For this compound, the amino group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. The aromatic ring can participate in hydrophobic or π-stacking interactions. nih.gov These interactions are fundamental to the ligand's binding affinity and specificity for a target. nih.gov
Quantum Chemical Calculations (e.g., DFT for Electronic Properties)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These methods solve the electronic Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and reactivity. nih.gov
DFT calculations can determine several key electronic properties for this compound:
Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation. researchgate.net
Electronic Energies: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov
Electron Density and Charge Distribution: Mapping the molecular electrostatic potential (MEP) reveals the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. researchgate.net This is crucial for understanding intermolecular interactions. For example, modeling studies on related chromanones showed that the aromatic ring is negatively charged. nih.gov
Natural Bond Orbital (NBO) analysis, often performed alongside DFT calculations, provides insights into intramolecular bonding, charge transfer, and hyperconjugative interactions within the molecule. researchgate.net
Table 2: Predicted Electronic Properties from DFT Calculations
| Property | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. nih.gov | The amino group and aromatic ring are likely major contributors, indicating sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. nih.gov | The carbonyl group is a likely contributor, indicating a site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. nih.gov | A key descriptor of chemical reactivity, stability, and electronic transitions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. researchgate.net | Identifies nucleophilic (e.g., carbonyl oxygen) and electrophilic sites, predicting interaction patterns. |
In Silico ADME/Pharmacokinetics Predictions
In silico ADME (Absorption, Distribution, Metabolism, Excretion) and pharmacokinetic predictions are vital in the early stages of drug development to assess a compound's potential to become a viable drug. researchgate.net These computational models use the molecular structure to estimate key properties that determine a drug's fate in the body. mdpi.com While experimental data for this compound is limited, its properties can be predicted using various online tools and QSAR (Quantitative Structure-Activity Relationship) models. sciensage.infomdpi.com
Key predicted ADME properties for a molecule like this compound would include:
Absorption: Parameters like human intestinal absorption and Caco-2 cell permeability are predicted to evaluate oral bioavailability. mdpi.com Physicochemical properties such as lipophilicity (logP) and water solubility are critical inputs for these predictions. lew.ro
Distribution: Predictions include the ability to cross the blood-brain barrier (BBB) and plasma protein binding. nih.gov These factors determine where the compound travels in the body.
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition or induction of these enzymes is a key factor in potential drug-drug interactions. sciensage.info
Excretion: Predictions related to how the compound is eliminated from the body, often involving renal clearance. atomscience.org
Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties that would make it a likely orally active drug in humans. lew.ro
Table 3: Representative In Silico ADME/PK Predictions
| Parameter | Predicted Property | Importance |
| Physicochemical | Molecular Weight, logP, Topological Polar Surface Area (TPSA) | Determines solubility, permeability, and overall drug-likeness. nih.gov |
| Absorption | High intestinal absorption, Low Caco-2 permeability | Predicts how well the compound is absorbed from the gut. mdpi.com |
| Distribution | Blood-Brain Barrier (BBB) penetration, P-glycoprotein substrate | Indicates whether the compound can reach the central nervous system and if it is subject to efflux pumps. nih.gov |
| Metabolism | Substrate/Inhibitor of CYP450 enzymes (e.g., CYP2D6, CYP3A4) | Predicts metabolic pathways and potential for drug-drug interactions. sciensage.info |
| Drug-Likeness | Compliance with Lipinski's Rule of Five | Provides a general assessment of the compound's potential as an oral drug candidate. lew.ro |
These computational approaches provide a comprehensive profile of this compound, guiding its potential applications and highlighting areas for chemical modification to improve its properties. mdpi.comnih.gov
Analytical and Stereochemical Characterization
Determination of Enantiomeric and Diastereomeric Purity
The biological activity of chiral molecules like 3-aminochroman-2-one is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. sigmaaldrich.com Consequently, the accurate determination of enantiomeric and diastereomeric purity is a critical aspect of its quality control. chromatographyonline.com The primary techniques utilized for this purpose are chiral High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful and widely used method for separating enantiomers. chromatographyonline.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. For the analysis of 3-aminochroman derivatives, various chiral columns are available, with the choice depending on the specific derivative and the desired separation conditions. sigmaaldrich.comchromatographyonline.com
Key parameters that are optimized during method development for the chiral separation of compounds like this compound include:
Mobile Phase Composition: The choice of solvents (e.g., hexane, ethanol, isopropanol) and their ratios can significantly influence the enantioselectivity. researchgate.net
Flow Rate: Adjusting the flow rate of the mobile phase can improve the resolution between enantiomeric peaks. sigmaaldrich.com
Temperature: Temperature can affect the interactions between the analyte and the chiral stationary phase, thereby influencing the separation. sigmaaldrich.com
A typical output from a chiral HPLC analysis is a chromatogram showing two distinct peaks, each corresponding to one enantiomer. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the enantiomeric excess (ee) or enantiomeric purity. chromatographyonline.com
Capillary Electrophoresis (CE):
Capillary Electrophoresis has emerged as a viable alternative to HPLC for chiral separations, offering advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. chromatographyonline.commdpi.com In the context of 3-aminochroman derivatives, CE has been successfully employed to determine their enantiomeric purity. researchgate.netresearchgate.net
The most common approach for chiral separations in CE is the addition of a chiral selector to the background electrolyte (BGE). chromatographyonline.com For the analysis of 3-aminochroman derivatives, cyclodextrins, particularly β-cyclodextrin and its derivatives, have been used as effective chiral selectors. researchgate.net The chiral selector forms transient diastereomeric complexes with the enantiomers of this compound, which then migrate at different velocities under the influence of an electric field, leading to their separation. chromatographyonline.com
Factors influencing the separation in chiral CE include:
Type and Concentration of Chiral Selector: The choice of cyclodextrin (B1172386) and its concentration in the BGE are critical for achieving optimal separation. bio-rad.com
pH of the Background Electrolyte: The pH affects the charge of the analyte and the chiral selector, influencing the electrophoretic mobility and the stability of the diastereomeric complexes. mdpi.com
Applied Voltage: The voltage applied across the capillary determines the speed of the separation. libretexts.org
Interactive Data Table: Comparison of Chiral Separation Techniques for Aminochroman Derivatives
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a mobile phase and a chiral stationary phase. | Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte. |
| Primary Advantage | Well-established, robust, and widely available. chromatographyonline.com | High efficiency, fast analysis, low sample/reagent consumption. chromatographyonline.com |
| Common Chiral Selector | Chiral Stationary Phases (e.g., polysaccharide-based). | Cyclodextrins (e.g., β-cyclodextrin). researchgate.net |
| Key Optimization Parameters | Mobile phase composition, flow rate, temperature. sigmaaldrich.comresearchgate.net | Chiral selector type/concentration, BGE pH, voltage. mdpi.combio-rad.com |
| Reported Application | Used for the enantiomeric purity of various chiral compounds. researchgate.netpensoft.net | Determination of enantiomeric purity of 3-aminochroman derivatives. researchgate.netresearchgate.net |
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive determination of the chemical structure and stereochemistry of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. azooptics.com Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. azooptics.comlibretexts.org
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule, their chemical environment (chemical shift), their relative numbers (integration), and the connectivity between neighboring protons (spin-spin splitting). libretexts.org For this compound, ¹H NMR can be used to identify the protons on the aromatic ring, the chroman backbone, and the amino group.
¹³C NMR (Carbon-13 NMR): This technique reveals the number of different types of carbon atoms in the molecule and their chemical environment. azooptics.com It complements the information from ¹H NMR to build a complete picture of the molecular skeleton.
Advanced 2D NMR Techniques:
To unambiguously assign all proton and carbon signals and to determine the relative stereochemistry (cis/trans relationship between substituents), more sophisticated two-dimensional (2D) NMR experiments are employed. These include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbon atoms).
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
By integrating the data from these various NMR experiments, a complete and unambiguous three-dimensional structure of this compound can be established. bbhegdecollege.comscispace.com
Emerging Trends and Future Research Directions
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of 3-aminochroman-2-ones has seen considerable advancement, with a focus on developing methods that offer high efficiency, stereoselectivity, and atom economy. A notable development is a diastereoselective domino reaction that yields cis-3-aminochroman-2-ones with high efficiency. researchgate.netacs.org This "single-flask" method involves the treatment of phenols with (Z)-azlactones in the presence of aluminum chloride, proceeding through a sequence of Friedel–Crafts alkylation, 1,4-AlCl3 shift, transesterification, and protodealumination to produce the desired compounds in 65–90% yields. acs.orgresearchgate.net
Another significant stride has been made in the enantioselective synthesis of 3-aminochroman derivatives. One such method employs a highly enantioselective asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones, catalyzed by cationic Ru-Synphos catalysts. acs.org This atom-economical approach provides optically active 3-aminochroman derivatives in high chemical yields and with enantiomeric excesses up to 96%. acs.org Furthermore, biocatalytic approaches using metagenomic imine reductases (IREDs) have proven effective for the enantioselective reductive coupling of 3-chromanones with various primary amines, yielding pharmaceutically relevant 3-aminochroman derivatives. researchgate.netnih.gov
The following table summarizes some of the key novel synthetic methodologies for 3-aminochroman-2-one and its derivatives:
| Methodology | Key Features | Catalyst/Reagent | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Diastereoselective Domino Reaction | Single-flask synthesis of cis-3-aminochroman-2-ones | AlCl₃ | 65–90% yield, high diastereoselectivity | acs.orgresearchgate.netacs.org |
| Asymmetric Hydrogenation | Enantioselective synthesis of optically active 3-aminochroman derivatives | Cationic Ru-Synphos catalysts | Up to 96% ee, high chemical yields | acs.org |
| Biocatalytic Reductive Amination | Enantioselective synthesis using enzymes | Metagenomic Imine Reductases (IREDs) | High yields and enantioselectivity | researchgate.netnih.gov |
Exploration of New Biological Targets and Therapeutic Applications
The 3-aminochroman framework is a key structural motif in a variety of pharmaceutically important molecules. researchgate.netnih.gov Research into the biological activities of this compound derivatives has unveiled their potential in several therapeutic areas.
One of the most extensively studied areas is their interaction with serotonin (B10506) receptors. Novel 3-aminochroman derivatives have been synthesized and evaluated for their affinity to the 5-HT1A receptor. nih.gov Compounds with high affinity and selectivity for the 5-HT1A receptor have been identified, with some acting as full or partial agonists. nih.gov Further research has led to the development of 3-aminochroman derivatives with dual affinity for the 5-HT1A receptor and the serotonin transporter, which show potential as antidepressant agents. nih.gov Additionally, certain 3-aminochromans have been identified as potent and selective ligands for the serotonin 5-HT7 receptor, making them valuable tools for studying the pharmacology of this receptor. acs.orgnih.gov
The potential neuroprotective and antioxidant properties of aminocroman derivatives are also under investigation. smolecule.com For instance, (S)-3-Aminochroman-7-OL hydrobromide is being studied for its potential in treating neurological conditions due to these properties. smolecule.com The interaction of these compounds with various biological targets, such as neurotransmitter receptors and enzymes involved in oxidative stress, is an active area of research. smolecule.com
The following table highlights some of the biological targets and potential therapeutic applications of this compound derivatives:
| Biological Target | Potential Therapeutic Application | Key Findings | Reference |
|---|---|---|---|
| Serotonin 5-HT1A Receptor | Anxiolytics, Antidepressants | High-affinity and selective ligands, including full and partial agonists. | nih.govnih.gov |
| Serotonin Transporter (SERT) | Antidepressants | Dual 5-HT1A/SERT affinity in some derivatives. | nih.gov |
| Serotonin 5-HT7 Receptor | Pharmacological tools for CNS disorders | Discovery of potent and selective agonists and antagonists. | acs.orgnih.gov |
| Neuroprotective Pathways | Neurodegenerative Diseases | Antioxidant and neuroprotective effects observed in preliminary studies. | smolecule.com |
Advanced Computational Approaches in Drug Design
Computational chemistry has become an indispensable tool in the design and development of novel drugs based on the this compound scaffold. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are being employed to understand the interactions between these compounds and their biological targets, and to predict the activity of new derivatives. nih.gov
Molecular docking studies have been used to model the interaction between 3-aminochroman derivatives and their target proteins at an atomic level. nih.gov This allows for the characterization of the behavior of these small molecules in the binding site of proteins and helps in elucidating the fundamental biochemical processes involved. nih.gov For example, docking studies have been used to investigate the binding of 3-aminochroman derivatives to the 5-HT1A receptor and to understand the structural basis for their affinity and selectivity. acs.org
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgnih.gov 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to series of 3-aminochroman derivatives to guide the design of new compounds with improved activity. mdpi.com These studies provide insights into the steric, electrostatic, and other molecular properties that are important for biological activity, thereby helping to optimize the structure of lead compounds. mdpi.com For instance, a 3D-QSAR study on spiro[pyrrolidine- and piperidine-2,3'(2'H)-benzopyrans] helped in designing potent and selective 5-HT1A receptor ligands. acs.org
The integration of these computational approaches allows for a more rational and efficient drug discovery process, reducing the time and resources required to identify promising new drug candidates.
Q & A
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility in peer-reviewed publications?
- Methodology : Report exact molar ratios, reaction times, temperatures, and purification methods (e.g., column chromatography gradients). Include values (TLC), melting points, and spectral accession codes (e.g., depositing NMR data in public repositories). Adhere to IUPAC nomenclature and STM reporting guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
